molecular formula C28H43N7O8 B592739 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid CAS No. 138949-86-7

2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid

Katalognummer: B592739
CAS-Nummer: 138949-86-7
Molekulargewicht: 605.693
InChI-Schlüssel: WNCIWSMKRPFIJY-LATKYVADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid is a highly structured peptide derivative characterized by multiple stereochemical centers (2S,3S and other S configurations), a pyrrolidine ring, a diaminomethylideneamino (amidine) group, and a 2,5-dihydroxybenzoyl moiety.

Eigenschaften

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31)/t15-,18?,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCIWSMKRPFIJY-LATKYVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC(CC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nazumamide A can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids such as Boc-L-proline and Boc-L-isoleucine . The key steps in the synthetic route include:

    Coupling of Amino Acids: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups (e.g., Boc) are removed using acidic conditions, such as trifluoroacetic acid (TFA).

    Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Nazumamide A involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers to streamline the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common, allowing for efficient production of the compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Nazumamide A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which can alter its bioactivity.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

    Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized and reduced forms of Nazumamide A, as well as various analogs with modified amino acid residues.

Wissenschaftliche Forschungsanwendungen

Nazumamide A has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound is studied for its interactions with biological molecules, particularly enzymes like thrombin.

    Medicine: Due to its thrombin-inhibitory properties, Nazumamide A is explored for potential therapeutic applications in conditions related to blood coagulation.

    Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.

Wirkmechanismus

Nazumamide A exerts its effects by binding to the active site of thrombin, a serine protease involved in blood coagulation . By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets include the catalytic triad of thrombin, which consists of histidine, aspartate, and serine residues.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Key Functional Groups Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų) Bioactivity Relevance
Target Compound C₂₉H₄₂N₈O₉ (estimated) Diaminomethylideneamino, 2,5-dihydroxybenzoyl, pyrrolidine 6 donors, 8 acceptors ~150 Protease inhibition, antioxidant
CAS 102962-94-7 C₁₇H₂₉N₃O₆ Hydroxyamino-oxoethyl, pyrrolidine 4 donors, 6 acceptors 136 Metal chelation, antimicrobial
EP 3 612 519 B1 (Preparation 12) C₁₉H₂₃N₇O₂ Pyrrolo[2,3-d]pyrimidin-4-amine, methylphenyl 3 donors, 5 acceptors ~110 Kinase inhibition
Populus bud derivatives Varies (e.g., phenylpropenoids) Dihydroxybenzoyl, glycerides 2–4 donors, 4–6 acceptors 80–120 Anti-inflammatory, antioxidant

Key Observations :

  • The 2,5-dihydroxybenzoyl moiety shares structural similarity with salicylamide derivatives found in Populus buds, which exhibit antioxidant and anti-inflammatory properties . However, the target compound’s peptide backbone may confer greater specificity toward biological targets compared to plant-derived phenylpropenoids.
  • Compared to pyrrolo[2,3-d]pyrimidine derivatives (e.g., EP 3 612 519 B1), the target compound’s larger size and higher polar surface area suggest distinct pharmacokinetic profiles, such as reduced blood-brain barrier penetration .

Key Observations :

  • The target compound likely employs Pd-catalyzed cross-coupling for aryl-amino bond formation, similar to methods in EP 3 612 519 B1 .
  • Purification via chromatography (e.g., hexane/acetone gradients) is common for such complex molecules, ensuring stereochemical integrity .
Challenges and Limitations
  • Synthesis Complexity : Multiple stereocenters necessitate chiral catalysts or resolution techniques, increasing production costs .
  • Bioavailability : High polar surface area (>150 Ų) may limit oral absorption, requiring formulation optimization (e.g., prodrug strategies) .

Biologische Aktivität

The compound 2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid (referred to as Compound A) is a complex molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

Compound A has a complicated structure characterized by multiple functional groups, including amino acids and a pyrrolidine ring. The detailed IUPAC name reflects its intricate stereochemistry and functional diversity.

The biological activity of Compound A can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Compound A has been shown to inhibit specific enzymes that are crucial in bacterial cell wall synthesis. This inhibition is particularly relevant in the context of multidrug-resistant bacteria, where traditional antibiotics fail.
    • Studies indicate that compounds with similar structures exhibit inhibitory effects on penicillin-binding proteins (PBPs), which are essential for bacterial growth and survival .
  • Antioxidant Properties :
    • The presence of dihydroxybenzoyl groups suggests potential antioxidant activity, which may contribute to cellular protection against oxidative stress .
  • Anti-inflammatory Effects :
    • Related compounds have demonstrated anti-inflammatory properties, potentially making Compound A useful in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Compound A and related compounds:

Activity Effect Reference
Enzyme InhibitionInhibits PBP3
Antioxidant ActivityScavenges free radicals
Anti-inflammatory EffectsReduces cytokine production
CytotoxicityLow cytotoxicity in vitro

Case Studies

Several studies have investigated the biological effects of Compound A and its analogs:

  • Antibacterial Efficacy :
    • In vitro studies demonstrated that Compound A exhibits significant antibacterial activity against Pseudomonas aeruginosa, with an IC50 value indicating effective inhibition at low concentrations .
  • Therapeutic Applications :
    • Research has explored the potential use of Compound A in treating chronic inflammatory diseases due to its anti-inflammatory properties. In animal models, administration led to reduced inflammation markers and improved clinical outcomes .
  • Safety Profile :
    • Toxicological assessments indicated that while there are some risks associated with high doses, the compound shows a favorable safety profile at therapeutic doses, suggesting its potential for clinical use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.